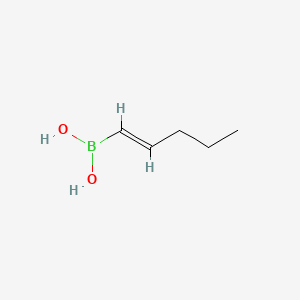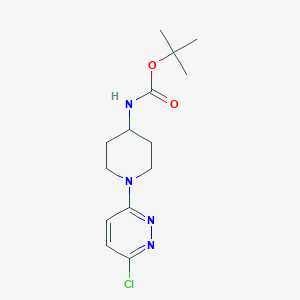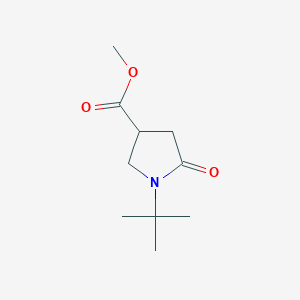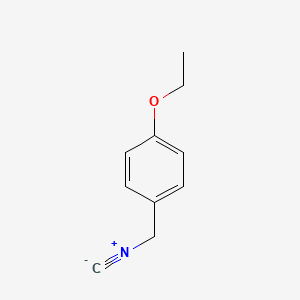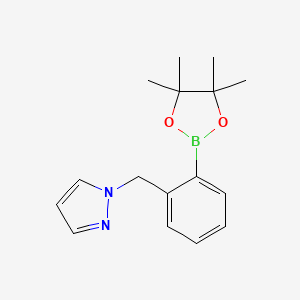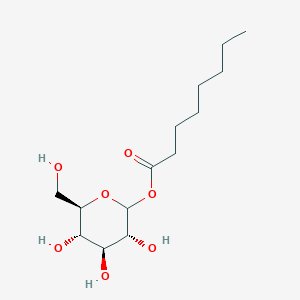
1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, commonly known as FFPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FFPC belongs to the class of pyrazole derivatives, which have shown promising results in drug discovery and development.
Wirkmechanismus
FFPC exerts its effects through a variety of mechanisms, including the inhibition of enzymes involved in cancer cell growth and the suppression of inflammatory cytokines. In addition, FFPC has been shown to modulate signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
FFPC has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation. In addition, FFPC has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FFPC is its potential to inhibit cancer cell growth and reduce inflammation, making it a promising candidate for drug development. However, one limitation is the need for further research to fully understand its mechanisms of action and potential side effects.
Zukünftige Richtungen
Future research on FFPC could focus on exploring its potential applications in drug development, including its efficacy and safety in preclinical and clinical trials. In addition, further research could investigate its mechanisms of action and potential side effects, as well as its potential applications in neurological disorders.
Wissenschaftliche Forschungsanwendungen
FFPC has been studied for its potential applications in a range of scientific research areas, including cancer treatment, inflammation, and neurological disorders. In cancer research, FFPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. Inflammation is another area where FFPC has been studied, with research indicating that it has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In neurological disorders, FFPC has been shown to have neuroprotective effects and may have potential in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O2/c17-11-7-5-10(6-8-11)13-9-15(16(21)22)20(19-13)14-4-2-1-3-12(14)18/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUYNEUBSQPDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




